4-(2-Aminoethyl)-2-chloro-5-fluorophenol
Description
4-(2-Aminoethyl)-2-chloro-5-fluorophenol is a halogenated phenolic compound featuring an aminoethyl side chain, a chloro substituent at the 2-position, and a fluoro substituent at the 5-position. A study by de Bruin-Hoegée (2024) identified challenges in distinguishing its NMR spectra from those of di-Cl-dopamine derivatives, highlighting the need for advanced analytical techniques to confirm its exact structure . The compound’s synthesis and characterization remain preliminary, with insufficient $^{13}\text{C}$-NMR or detailed $^{1}\text{H}$-NMR data available .
Properties
Molecular Formula |
C8H9ClFNO |
|---|---|
Molecular Weight |
189.61 g/mol |
IUPAC Name |
4-(2-aminoethyl)-2-chloro-5-fluorophenol |
InChI |
InChI=1S/C8H9ClFNO/c9-6-3-5(1-2-11)7(10)4-8(6)12/h3-4,12H,1-2,11H2 |
InChI Key |
UZEHQFFMENDDGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)O)F)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-2-chloro-5-fluorophenol typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of 2-chloro-5-fluorophenol with 2-aminoethyl chloride under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-2-chloro-5-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(2-Aminoethyl)-2-chloro-5-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-2-chloro-5-fluorophenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between 4-(2-Aminoethyl)-2-chloro-5-fluorophenol and related compounds:
Key Research Findings
Chlorinated Dopamine Analogs: 4-(2-Aminoethyl)-3,6-dichlorobenzene-1,2-diol and 4-(2-aminoethyl)-3,5-dichlorobenzene-1,2-diol share the aminoethyl group with the target compound but differ in chloro-substitution patterns. These analogs exhibit similar chromatographic retention times, complicating structural differentiation without high-resolution NMR or X-ray crystallography . The steric hindrance of substituents (e.g., -Cl, -F) significantly impacts solubility and bioavailability. For example, 2-(2-chloro-4-nitrophenoxy)-5-ethyl-4-fluorophenol’s nitro group reduces aqueous solubility compared to the target compound .
In contrast, 2-amino-4-chlorophenol lacks fluorine, limiting its polarity and interaction specificity .
Synthetic Challenges: The target compound’s synthesis is hindered by overlapping spectral peaks with di-Cl-dopamine derivatives, as noted in de Bruin-Hoegée’s study . In contrast, 1-(2-amino-5-chloro-4-fluorophenyl)-2-chloroethanone has well-documented synthetic pathways and supplier availability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
